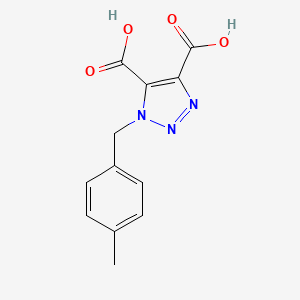
1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The 4-methylbenzyl group is a common substituent in organic chemistry, known for its stability and reactivity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,2,3-triazole derivatives have been synthesized using click reactions . This involves the reaction of azides with alkynes to form a triazole ring .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 1,2,3-triazole ring and the carboxylic acid groups would contribute to the polarity of the molecule .Chemical Reactions Analysis
Reactions at the benzylic position (the carbon atom attached to the benzene ring) are common in organic chemistry . The presence of the triazole ring and carboxylic acid groups could also influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like carboxylic acid could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Researchers have developed novel compounds derived from triazole derivatives, including those similar to “1-(4-methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid,” for potential antimicrobial applications. For instance, a study synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives, evaluating them for antimicrobial activities against various bacterial and fungal strains. The compounds exhibited moderate to good activities, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).
Chemical Synthesis and Reactivity
Another aspect of research focuses on the synthesis of 1,2,3-triazole derivatives through metal-free multi-component reactions. This approach enables the formation of 1,5-disubstituted 1,2,3-triazoles from primary amines, ketones, and azides, demonstrating the versatility and reactivity of triazole compounds in synthesizing heterocyclic aromatic structures. Additionally, the antibacterial and antifungal activities of these products were tested, showing promising results (Vo, 2020).
Structural Analysis and Properties
The structural analysis of triazole derivatives, including those with substituted benzyl groups, provides insights into their chemical properties. For example, the study of three 1,2,4-triazole derivatives revealed their molecular structures and interactions, such as intermolecular hydrogen bonds and weak pi-pi stacking, which could influence their chemical reactivity and potential applications in material science or as pharmaceutical intermediates (Yilmaz et al., 2005).
Mecanismo De Acción
Target of Action
It’s known that 1,2,3-triazoles derivatives have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .
Mode of Action
It’s known that 1,2,3-triazoles and their derivatives interact with various biological and pharmacological targets due to their specificity, reliability, and biocompatibility . They exhibit numerous biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Biochemical Pathways
It’s known that 1,2,3-triazoles and their derivatives exhibit numerous biological activities and can interact with a wide range of biomolecular targets .
Pharmacokinetics
1,2,3-triazole-based scaffolds are known for their immense chemical reliability, effective dipole moment, capability of hydrogen bonding, and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as high stability to metabolic degradation .
Result of Action
It’s known that 1,2,3-triazoles and their derivatives exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Action Environment
It’s known that 1,2,3-triazole-based scaffolds have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), which may suggest their stability in various environmental conditions .
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]triazole-4,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7-2-4-8(5-3-7)6-15-10(12(18)19)9(11(16)17)13-14-15/h2-5H,6H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYCIFWQKFLFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

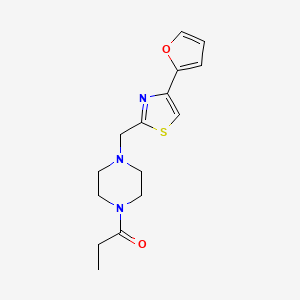
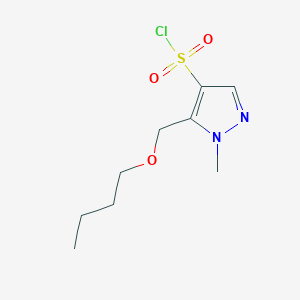
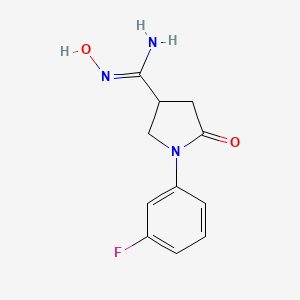
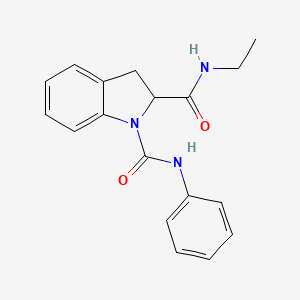
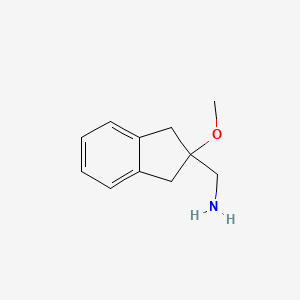
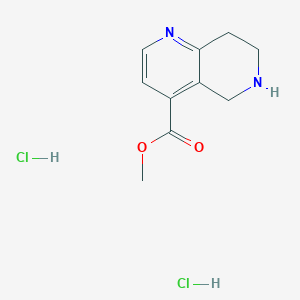
![1-(4,6,7,8-Tetrahydrothieno[3,2-c]azepin-5-yl)prop-2-en-1-one](/img/structure/B2819362.png)
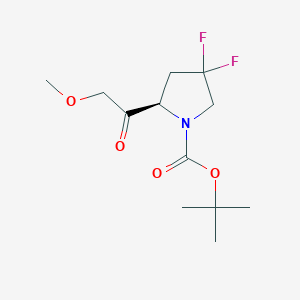
![N-(2-ethoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2819364.png)


![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide](/img/structure/B2819373.png)
![2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2819375.png)
![Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2819376.png)